Rucaparib

Descripción general

Descripción

Rucaparib, comercializado con el nombre de Rubraca, es un inhibidor de la poli (ADP-ribosa) polimerasa (PARP) que se utiliza como agente anticancerígeno. Es un fármaco farmacéutico de primera clase que se dirige a la enzima de reparación del ADN poli (ADP-ribosa) polimerasa-1 (PARP-1). This compound se administra por vía oral y se utiliza principalmente para el tratamiento de cánceres de ovario y próstata .

Aplicaciones Científicas De Investigación

Rucaparib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como compuesto modelo para estudiar la inhibición de PARP y los mecanismos de reparación del ADN. En biología, this compound se utiliza para investigar el papel de las enzimas PARP en los procesos celulares y los estados de enfermedad .

En medicina, this compound se utiliza principalmente para el tratamiento de cánceres de ovario y próstata. Ha mostrado una eficacia significativa en pacientes con mutaciones BRCA, lo que lo convierte en una opción terapéutica valiosa para estas afecciones . Además, this compound se está explorando para su posible uso en otros tipos de cáncer y terapias combinadas .

Mecanismo De Acción

Rucaparib ejerce sus efectos inhibiendo la actividad de las enzimas PARP, incluidas PARP-1, PARP-2 y PARP-3. Estas enzimas juegan un papel crucial en la reparación del ADN al facilitar la reparación de roturas de una sola hebra. Al inhibir la actividad de PARP, this compound previene la reparación del daño del ADN, lo que lleva a la acumulación de roturas de ADN y, en última instancia, a la muerte celular .

El mecanismo de acción de this compound es particularmente eficaz en células cancerosas con deficiencia de recombinación homóloga, como aquellas con mutaciones BRCA1 o BRCA2. Esta letalidad sintética da como resultado una citotoxicidad selectiva hacia las células cancerosas mientras se preservan las células normales .

Análisis Bioquímico

Cellular Effects

Rucaparib has significant effects on various types of cells and cellular processes. It primarily targets cancer cells with homologous recombination deficiency, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP enzymes, this compound disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and cell death . This inhibition also affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing tumor growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP enzymes, which play a critical role in DNA repair. By binding to the catalytic domain of PARP-1, PARP-2, and PARP-3, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks . In cells with BRCA1 or BRCA2 mutations, this accumulation of DNA damage results in cell death through synthetic lethality. Additionally, this compound may also affect other cellular processes, such as gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has moderate oral bioavailability and can be dosed with or without food . Steady-state plasma concentrations are achieved after continuous twice-daily dosing for a week . Over time, this compound accumulates in plasma, leading to increased exposure and potential long-term effects on cellular function . The stability and degradation of this compound have been studied, with a mass balance analysis indicating almost complete dose recovery over 12 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased tumor growth inhibition and reduced PAR levels in mouse plasma and tumors . Higher exposure to this compound is also associated with increased toxicity, particularly hematological toxicity . In animal models, dose-dependent changes in clinical efficacy and safety endpoints have been observed, highlighting the importance of optimizing dosage to balance efficacy and toxicity .

Metabolic Pathways

This compound is metabolized through various pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation . Seven metabolites have been identified, with M324 being the most abundant . This compound is eliminated through both metabolism and excretion, with renal and hepatic excretion as the primary routes . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450 (CYP) 1A2, CYP3As, CYP2C9, and CYP2C19 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In vitro studies have shown that this compound inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 . The steady-state volume of distribution of this compound ranges from 113 to 262 liters following a single intravenous dose . In human plasma, this compound exhibits 70% protein binding at therapeutic concentrations . These transport and distribution mechanisms influence the localization and accumulation of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA repair mechanisms. By inhibiting PARP enzymes, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and cell death . The subcellular localization of this compound is influenced by its interactions with PARP enzymes and other biomolecules involved in DNA repair .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Rucaparib se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr el compuesto final. El proceso generalmente implica el uso de solventes de éter como éter dietílico, éter tert-butílico y tetrahidrofurano .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de catalizadores y reactivos específicos para facilitar las reacciones y lograr el producto deseado. El producto final se purifica y se formula en una forma farmacéuticamente aceptable .

Análisis De Reacciones Químicas

Tipos de Reacciones

Rucaparib se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación para lograr las propiedades farmacológicas deseadas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar el resultado deseado .

Productos Principales Formados

Los productos principales formados a partir de las reacciones que involucran this compound incluyen sus intermediarios e ingrediente farmacéutico activo final. Estos productos se caracterizan y purifican para garantizar su idoneidad para el uso terapéutico .

Comparación Con Compuestos Similares

Estos compuestos comparten un mecanismo de acción similar pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas .

Compuestos Similares

Olaparib: Otro inhibidor de PARP utilizado para el tratamiento de cánceres de ovario y mama.

Talazoparib: Conocido por su potente capacidad de captura de PARP, talazoparib se utiliza para el tratamiento del cáncer de mama.

Singularidad de Rucaparib

La singularidad de this compound radica en su perfil farmacocinético específico y su eficacia en el tratamiento de cánceres de ovario y próstata. Su capacidad para dirigirse a las células cancerosas con mutaciones BRCA lo convierte en una valiosa adición a las opciones terapéuticas disponibles para estas afecciones .

Propiedades

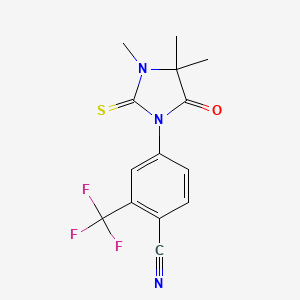

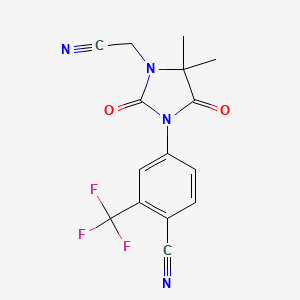

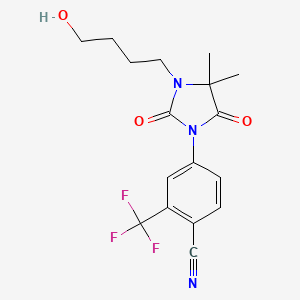

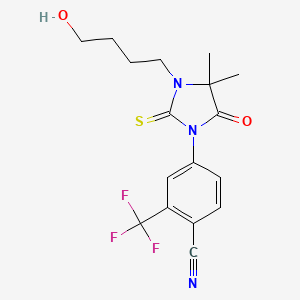

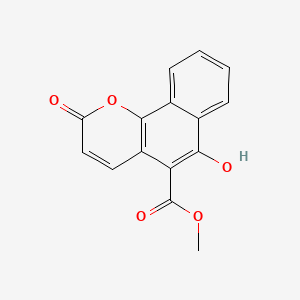

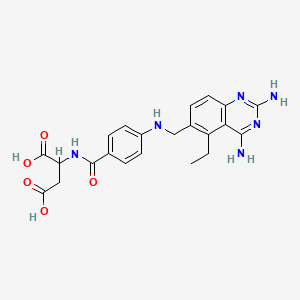

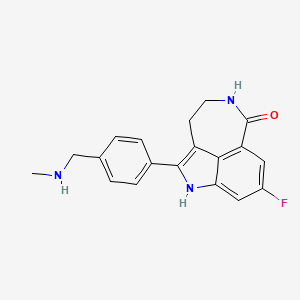

IUPAC Name |

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMABYWSNWIZPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182563 | |

| Record name | Rucaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death. | |

| Record name | Rucaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

283173-50-2 | |

| Record name | Rucaparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rucaparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rucaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rucaparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUCAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.